molecular formula C46H46N2O7 B13856756 (S)-7-Benzyloxy Warfarin Quinidine Salt

(S)-7-Benzyloxy Warfarin Quinidine Salt

Cat. No.: B13856756
M. Wt: 738.9 g/mol
InChI Key: LPXJCYJFWUYNKS-GAPLCKDPSA-N
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Description

(S)-7-Benzyloxy Warfarin Quinidine Salt is a chiral compound derived from the anticoagulant warfarin. It consists of the (S)-enantiomer of 7-benzyloxy warfarin complexed with quinidine, a cinchona alkaloid known for its role in modulating cytochrome P450 (CYP) enzymes. This compound serves primarily as a synthetic intermediate in the production of (S)-7-Hydroxy Warfarin, a key metabolite of warfarin . The (S)-enantiomer is pharmacologically significant, as it exhibits greater anticoagulant potency compared to its (R)-counterpart . Its molecular formula is C₄₆H₄₆N₂O₇, with a molecular weight of 738.87 g/mol .

Properties

Molecular Formula

C46H46N2O7

Molecular Weight

738.9 g/mol

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1

InChI Key

LPXJCYJFWUYNKS-GAPLCKDPSA-N

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:

Industrial Production Methods

Industrial production of (S)-7-Benzyloxy Warfarin Quinidine Salt involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-7-Benzyloxy Warfarin Quinidine Salt

Parameter (S)-7-Benzyloxy Warfarin Quinidine Salt (R)-7-Benzyloxy Warfarin Quinidine Salt
Molecular Formula C₄₆H₄₆N₂O₇ C₄₆H₄₆N₂O₇
Molecular Weight 738.87 g/mol 738.87 g/mol
Pharmacological Potency High (S-isomer is 7-fold more active) Low
Role in Synthesis Precursor to (S)-7-Hydroxy Warfarin Chemical intermediate
Metabolic Impact Influenced by quinidine’s CYP2C9 inhibition Similar pathway, reduced activity

The (S)-enantiomer’s superior potency aligns with warfarin’s stereoselective metabolism, where the (S)-form is preferentially metabolized by CYP2C9 .

Comparison with Warfarin Sodium

Parameter (S)-7-Benzyloxy Warfarin Quinidine Salt Warfarin Sodium
Molecular Formula C₄₆H₄₆N₂O₇ C₁₉H₁₅NaO₄
Molecular Weight 738.87 g/mol 330.31 g/mol
Primary Use Synthetic intermediate Direct therapeutic anticoagulant
Key Structural Feature Quinidine salt; benzyloxy substitution Sodium salt; lacks quinidine moiety
Metabolic Pathway CYP2C9-mediated hydroxylation CYP2C9/CYP1A2-mediated metabolism

Warfarin sodium is the racemic drug used clinically, whereas (S)-7-Benzyloxy Warfarin Quinidine Salt is a non-therapeutic intermediate. The quinidine component may inhibit CYP2D6 and CYP3A4, altering warfarin’s metabolism in vitro .

Comparison with (S)-7-Hydroxy Warfarin

Parameter (S)-7-Benzyloxy Warfarin Quinidine Salt (S)-7-Hydroxy Warfarin
Molecular Formula C₄₆H₄₆N₂O₇ C₁₉H₁₆O₅
Molecular Weight 738.87 g/mol 324.32 g/mol
Function Synthetic precursor Active warfarin metabolite
Bioactivity Indirect (pro-drug) Direct anticoagulant effects
Species-Specific Metabolism Higher 7-hydroxy metabolite levels in humanized liver mice N/A

The quinidine salt facilitates the synthesis of (S)-7-Hydroxy Warfarin, which is critical for studying warfarin’s pharmacokinetics and drug-drug interactions .

Comparison with Other Anticoagulant Intermediates

Compound Key Feature Metabolic Interaction
Phenprocoumon Long half-life; CYP2C9 substrate Less sensitive to quinidine’s CYP effects
Acenocoumarol Short-acting; CYP2C9/CYP2C19 substrate No quinidine-mediated modulation
(S)-7-Benzyloxy Warfarin Quinidine Salt Quinidine alters CYP2C9 activity Enhanced metabolite retention in vitro

Research Findings and Implications

  • Metabolic Studies : Quinidine in the salt inhibits CYP2D6 and CYP3A4, which may paradoxically slow (S)-warfarin’s clearance in vitro despite its role as a CYP2C9 probe .
  • Species Variability : (S)-7-Hydroxy Warfarin levels are 7-fold higher in humanized liver mice compared to controls, underscoring the compound’s utility in translational research .

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